molecular formula C10H12Br2O2S B12572592 1,3-Dioxane, 2-(2,5-dibromo-3-thienyl)-5,5-dimethyl- CAS No. 634602-01-0

1,3-Dioxane, 2-(2,5-dibromo-3-thienyl)-5,5-dimethyl-

Cat. No.: B12572592
CAS No.: 634602-01-0
M. Wt: 356.08 g/mol
InChI Key: UNJCOKLMWVMEQQ-UHFFFAOYSA-N
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Description

1,3-Dioxane, 2-(2,5-dibromo-3-thienyl)-5,5-dimethyl- is a synthetic organic compound that features a dioxane ring substituted with a dibromo-thienyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxane, 2-(2,5-dibromo-3-thienyl)-5,5-dimethyl- typically involves the following steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed cyclization of diols or hydroxy ethers.

    Introduction of the Dibromo-Thienyl Group: The dibromo-thienyl group can be introduced via a bromination reaction of a thienyl precursor, followed by coupling with the dioxane ring.

    Addition of Methyl Groups: The methyl groups can be added through alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxane, 2-(2,5-dibromo-3-thienyl)-5,5-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or to reduce other functional groups.

    Substitution: The dibromo-thienyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as sodium methoxide (NaOMe) or Grignard reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxane derivatives with additional oxygen-containing functional groups, while reduction may produce dehalogenated or partially reduced compounds.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1,3-Dioxane, 2-(2,5-dibromo-3-thienyl)-5,5-dimethyl- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane, 2-(2,5-dichloro-3-thienyl)-5,5-dimethyl-: Similar structure but with chlorine atoms instead of bromine.

    1,3-Dioxane, 2-(2,5-dimethyl-3-thienyl)-5,5-dimethyl-: Similar structure but with methyl groups instead of bromine.

    1,3-Dioxane, 2-(2,5-difluoro-3-thienyl)-5,5-dimethyl-: Similar structure but with fluorine atoms instead of bromine.

Uniqueness

The presence of the dibromo-thienyl group in 1,3-Dioxane, 2-(2,5-dibromo-3-thienyl)-5,5-dimethyl- imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. The bromine atoms can also serve as useful handles for further functionalization through substitution reactions.

Properties

CAS No.

634602-01-0

Molecular Formula

C10H12Br2O2S

Molecular Weight

356.08 g/mol

IUPAC Name

2-(2,5-dibromothiophen-3-yl)-5,5-dimethyl-1,3-dioxane

InChI

InChI=1S/C10H12Br2O2S/c1-10(2)4-13-9(14-5-10)6-3-7(11)15-8(6)12/h3,9H,4-5H2,1-2H3

InChI Key

UNJCOKLMWVMEQQ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)C2=C(SC(=C2)Br)Br)C

Origin of Product

United States

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